N,N'-Bis-Z-1-guanylpyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

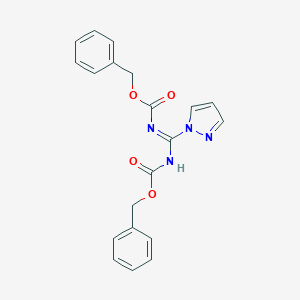

N,N’-Bis-Z-1-Guanylpyrazole is an organic compound with the molecular formula C20H18N4O4 and a molar mass of 378.39 g/mol . It is a colorless to light yellow solid that is relatively stable at room temperature and soluble in common organic solvents such as ethanol and dimethylformamide . This compound is commonly used as an alkali catalyst in organic synthesis due to its strong basicity .

準備方法

Synthetic Routes and Reaction Conditions: N,N’-Bis-Z-1-Guanylpyrazole is generally prepared by reacting N,N’-bis(benzyloxycarbonyl)-1H-pyrazole with methylamidine . The reaction is typically carried out in dimethylformamide or dichloromethane under an inert atmosphere . As the reaction proceeds, the methylamidine gradually reacts with the pyrazole group to form the N,N’-Bis-Z-1-Guanylpyrazole product .

Industrial Production Methods: Industrial production methods for N,N’-Bis-Z-1-Guanylpyrazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions: N,N’-Bis-Z-1-Guanylpyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: N,N’-Bis-Z-1-Guanylpyrazole can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry

N,N'-Bis-Z-1-guanylpyrazole has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent. The guanidine moiety is known to interact with various biological targets, making this compound a candidate for drug development.

- Anti-inflammatory Activity : Research indicates that compounds containing the guanidine group can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

- Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by modulating key signaling pathways involved in cell growth and apoptosis .

Biological Research

The compound has also been investigated for its effects on enzyme inhibition. Its structural features allow it to act as a competitive inhibitor for several enzymes, which is crucial in understanding metabolic pathways and developing therapeutic agents.

- Enzyme Inhibition : Studies have demonstrated that this compound can effectively inhibit enzymes like histone deacetylases (HDACs), which are involved in gene regulation and cancer progression .

Cancer Research

A notable study demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The mechanism was linked to the modulation of histone acetylation levels, leading to reactivation of tumor suppressor genes. This finding underscores its potential as a therapeutic agent in oncology .

Neurodegenerative Diseases

In models of neurodegenerative diseases, this compound exhibited protective effects by inhibiting HDAC activity, which is associated with cognitive decline. The results suggest that this compound could be explored further for its neuroprotective properties .

作用機序

The mechanism by which N,N’-Bis-Z-1-Guanylpyrazole exerts its effects involves its strong basicity, which allows it to act as a catalyst in various organic reactions . The compound interacts with molecular targets and pathways involved in these reactions, facilitating the formation of desired products. Its ability to stabilize reaction intermediates and transition states is key to its catalytic activity.

類似化合物との比較

N,N’-Bis-Boc-1-guanylpyrazole: This compound has a similar structure but contains Boc (tert-butoxycarbonyl) protecting groups instead of benzyloxycarbonyl groups.

N,N’-Di-Cbz-1H-pyrazole-1-carboxamidine: Another similar compound with different protecting groups.

Uniqueness: N,N’-Bis-Z-1-Guanylpyrazole is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its strong basicity and ability to act as a catalyst in various organic reactions set it apart from other similar compounds .

生物活性

N,N'-Bis-Z-1-guanylpyrazole is an organic compound with the molecular formula C20H18N4O4 and a molar mass of 378.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Research has focused on its interactions with biomolecules, synthesis pathways, and therapeutic applications.

This compound can be synthesized through various methods, typically involving the reaction of N,N'-bis(benzyloxycarbonyl)-1H-pyrazole with methylamidine. The synthesis process is optimized to yield high purity and efficiency, often utilizing continuous flow reactors in industrial settings.

Biological Activity

The biological activity of this compound is primarily characterized by its interactions with various biological systems, including enzyme inhibition and receptor modulation. Below are key findings related to its biological activity:

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting α-amylase and α-glucosidase, enzymes critical for carbohydrate digestion. This inhibition can lead to reduced glucose absorption in the intestines, which is beneficial for managing blood sugar levels in diabetic conditions .

Receptor Interaction

Research indicates that this compound may interact with neuropeptide receptors, influencing pathways related to appetite regulation and energy metabolism. Such interactions could position the compound as a candidate for developing anti-obesity drugs by modulating neuropeptide Y (NPY) receptor activity .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antidiabetic Properties :

- Neuropharmacological Effects :

The mechanism by which this compound exerts its biological effects involves its strong basicity, which allows it to act as a catalyst in various organic reactions and interact effectively with biomolecules. This property enhances its potential as a pharmaceutical intermediate in drug development.

Comparative Analysis

A comparison of this compound with similar compounds reveals unique features that may contribute to its biological activity:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| N,N'-Di-Boc-1H-pyrazole | Protected guanidine | Moderate enzyme inhibition |

| N,N'-Di-Cbz-1H-pyrazole | Benzyl carbamate | Limited receptor interaction |

| This compound | Benzyloxycarbonyl derivative | Strong α-amylase inhibition; neuropeptide modulation |

特性

CAS番号 |

152120-55-3 |

|---|---|

分子式 |

C20H18N4O4 |

分子量 |

378.4 g/mol |

IUPAC名 |

benzyl (NE)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate |

InChI |

InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26) |

InChIキー |

NRBUVVTTYMTSKM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 |

異性体SMILES |

C1=CC=C(C=C1)COC(=O)N/C(=N\C(=O)OCC2=CC=CC=C2)/N3C=CC=N3 |

正規SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。